![molecular formula C13H17N5O5 B7775249 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B7775249.png)
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxylated glycerol triacrylate . Its molecular formula is C18H26O9 . This compound is a triester of glycerol and acrylic acid, where the glycerol backbone is ethoxylated, meaning it has been modified with ethylene oxide units. This modification enhances its solubility and reactivity, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethoxylated glycerol triacrylate is synthesized through a multi-step process:
Ethoxylation of Glycerol: Glycerol reacts with ethylene oxide under basic conditions to form ethoxylated glycerol. This reaction typically occurs at elevated temperatures (around 150-200°C) and pressures, using a catalyst such as potassium hydroxide.
Esterification with Acrylic Acid: The ethoxylated glycerol is then esterified with acrylic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and occurs at temperatures ranging from 80-120°C. The reaction is typically carried out under reduced pressure to remove water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of ethoxylated glycerol triacrylate follows similar steps but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The final product is purified through distillation or other separation techniques to remove unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Ethoxylated glycerol triacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms, forming cross-linked polymers. This reaction is initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in ethoxylated glycerol triacrylate can hydrolyze, breaking down into acrylic acid and ethoxylated glycerol.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Free-Radical Polymerization: Benzoyl peroxide, azobisisobutyronitrile, temperatures around 60-80°C.
Hydrolysis: Water, sulfuric acid or sodium hydroxide, temperatures around 50-100°C.
Michael Addition: Amines or thiols, room temperature to 50°C.
Major Products Formed
Polymerization: Cross-linked polymers with varying properties depending on the reaction conditions and co-monomers used.
Hydrolysis: Acrylic acid and ethoxylated glycerol.
Michael Addition: Adducts formed by the addition of nucleophiles to the acrylate groups.
科学研究应用
Ethoxylated glycerol triacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of hydrogels, coatings, and adhesives. Its reactivity and solubility make it a versatile building block for various polymeric materials.
Biology: Utilized in the development of biocompatible materials for drug delivery systems and tissue engineering. The ethoxylated groups enhance its compatibility with biological systems.
Medicine: Investigated for use in controlled drug release formulations and as a component in medical adhesives and sealants.
Industry: Employed in the production of coatings, inks, and adhesives due to its ability to form durable, cross-linked networks.
作用机制
The primary mechanism by which ethoxylated glycerol triacrylate exerts its effects is through polymerization. The acrylate groups undergo free-radical polymerization, forming cross-linked networks that provide mechanical strength and stability. The ethoxylated groups enhance solubility and compatibility with various solvents and substrates, facilitating its use in diverse applications.
相似化合物的比较
Ethoxylated glycerol triacrylate can be compared with other similar compounds such as:
Glycerol triacrylate: Lacks the ethoxylated groups, resulting in lower solubility and reactivity.
Ethoxylated trimethylolpropane triacrylate: Similar structure but with a different backbone, offering different mechanical properties and reactivity.
Polyethylene glycol diacrylate: Contains fewer acrylate groups, leading to different polymerization behavior and final material properties.
Ethoxylated glycerol triacrylate is unique due to its combination of ethoxylated groups and multiple acrylate functionalities, providing a balance of solubility, reactivity, and mechanical properties that make it suitable for a wide range of applications.
属性
IUPAC Name |
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-4-15-6-9(18)16-12(14)17-10(6)20/h4-5,7-8,11,19H,3H2,1-2H3,(H3,14,16,17,20)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPDAYWPKILAMO-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC(=NC4=O)N)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3NC(=NC4=O)N)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
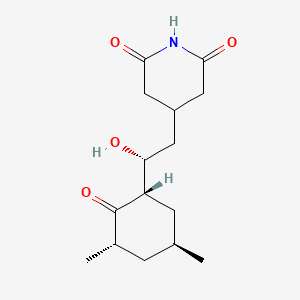
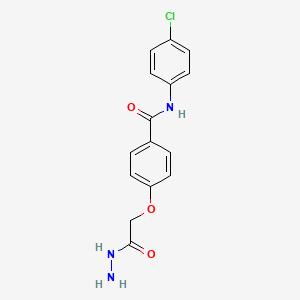
![[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7775180.png)
acetate](/img/structure/B7775190.png)
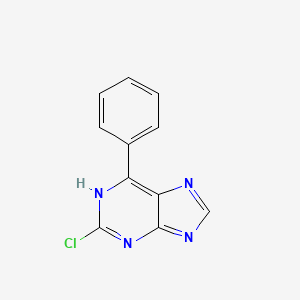
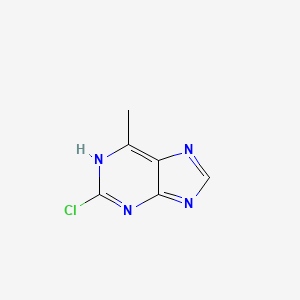
![[(1R,2R)-2-carboxycyclohexyl]azanium;chloride](/img/structure/B7775221.png)
![(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one](/img/structure/B7775227.png)
![2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7775242.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7775244.png)
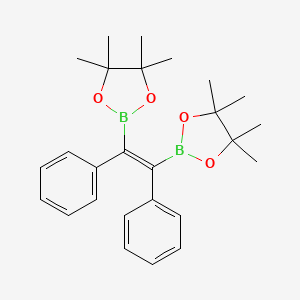
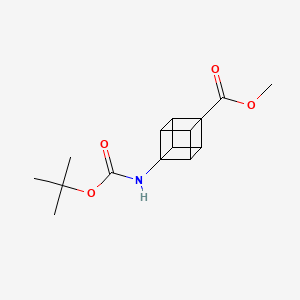
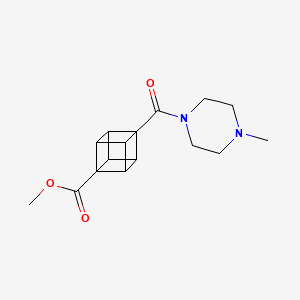
![2-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7775270.png)
